N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide
Description
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a thiazole-based benzamide derivative featuring a 3,4-dimethoxyphenyl substituent on the thiazole ring and an isopropylthio group on the benzamide moiety.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28-16-8-5-14(6-9-16)20(24)23-21-22-17(12-27-21)15-7-10-18(25-3)19(11-15)26-4/h5-13H,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTRUUMCQUOURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.5 g/mol. The compound features a thiazole ring, a benzamide moiety, and methoxy groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and benzamide functionalities often exhibit significant biological activities, including:
- Antibacterial Activity : Thiazole derivatives have been studied for their ability to inhibit bacterial growth. For instance, studies have shown that similar compounds demonstrate activity against various strains of bacteria, including resistant strains of Escherichia coli .
- Anticancer Activity : Compounds with similar structures have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Antimicrobial Activity
A study focusing on the antimicrobial properties of thiazole derivatives highlighted that certain modifications could enhance antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, demonstrating that thiazole-containing compounds can effectively inhibit bacterial growth at low concentrations.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 8 | 16 |
| Compound B | Staphylococcus aureus | 4 | 8 |
| This compound | E. coli | TBD | TBD |
Anticancer Studies
In vitro studies have shown that similar thiazole derivatives can induce cytotoxicity in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Case Study: Anticancer Activity
A recent case study evaluated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM after 48 hours of treatment.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, targeting bacterial topoisomerases or other critical enzymes in cancer metabolism.
- Induction of Apoptosis : The presence of methoxy groups can enhance the interaction with cellular targets leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogues from Thiazol-2-yl Benzamide Series
describes six thiazol-2-yl benzamide derivatives (4d–4i) with varying substituents on the thiazole ring, including morpholinomethyl, methylpiperazinyl, and isopropyl(methyl)amino groups. Key comparisons include:
- The isopropylthio group on the benzamide may increase lipophilicity relative to 4d’s morpholinomethyl group, which introduces polarity and hydrogen-bonding capacity .
Sulfur-Containing Derivatives: Thioether vs. Sulfonyl
references N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide , a sulfonyl analog of the target compound. Key differences:
| Property | Target Compound (Thioether) | Sulfonyl Analog |
|---|---|---|
| Sulfur Group | -S-iPr (thioether) | -SO₂-iPr (sulfonyl) |
| Electron Effect | Mildly electron-donating | Strongly electron-withdrawing |
| Polarity | Lower | Higher |
| Bioavailability | Likely higher membrane permeability | Potential metabolic stability |
Phenethylamine-Linked Benzamides
describes N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) , which shares the 3,4-dimethoxyphenyl motif but lacks the thiazole ring:
| Parameter | Target Compound | Rip-B |
|---|---|---|
| Core Structure | Thiazole-benzamide | Phenethylamine-benzamide |
| Melting Point | Not reported | 90°C |
| Flexibility | Rigid (thiazole ring) | Flexible (ethyl linker) |
Thiadiazole and Triazole Derivatives
and highlight sulfur-heterocycle derivatives:
- Triazole-thiones [7–9] () : Feature a triazole core with a thione group. Their IR spectra show νC=S at 1247–1255 cm⁻¹, absent in the target compound, which lacks a thione moiety. These compounds exhibit tautomerism, influencing solubility and reactivity .
- Isoxazole/Thiazolemethylthio Derivatives (): Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) shares a thioether group but includes a nitro substituent, which may confer redox sensitivity compared to the target’s methoxy groups .
Research Findings and Implications
- Synthetic Routes : The target compound may be synthesized via nucleophilic substitution or coupling reactions analogous to those in and , though its isopropylthio group would require tailored thiolation steps.
- Spectroscopic Signatures : Expected IR bands include νC=O (~1660 cm⁻¹, benzamide) and νC-S (~700 cm⁻¹, thioether). Methoxy groups would show δC-O at ~1250 cm⁻¹, consistent with Rip-B’s data .
- Biological Potential: The 3,4-dimethoxyphenyl group is associated with kinase inhibition (e.g., in flavonoids), while thioethers are common in protease inhibitors. These features position the compound as a candidate for anticancer or antimicrobial screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
